molecular formula C19H21F3O4 B5019647 1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene

1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene

Cat. No.: B5019647
M. Wt: 370.4 g/mol
InChI Key: YGTVOHQYNWCRSE-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is an organic compound characterized by its complex structure, which includes an ethoxy group, multiple ethoxy linkages, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene typically involves multiple steps. One common approach is the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 3-(trifluoromethyl)phenoxyethanol. This intermediate can then undergo further ethoxylation reactions to introduce additional ethoxy groups, ultimately yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the ethoxylation reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or hydrophobicity.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid bilayers or hydrophobic pockets in proteins. The ethoxy groups can also influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group and a trifluoromethyl group but differs in its overall structure and reactivity.

    Ethyl 4,4,4-trifluorocrotonate: Another compound with a trifluoromethyl group, used in different synthetic applications.

    Trimethyl (trifluoromethyl)silane: Contains a trifluoromethyl group but has different chemical properties due to the presence of silicon.

Uniqueness

1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is unique due to its combination of multiple ethoxy groups and a trifluoromethyl-substituted phenoxy group. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and potential bioactivity, making it valuable for various applications.

Properties

IUPAC Name

1-ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3O4/c1-2-24-17-7-4-8-18(14-17)26-12-10-23-9-11-25-16-6-3-5-15(13-16)19(20,21)22/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTVOHQYNWCRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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